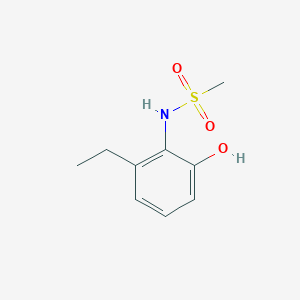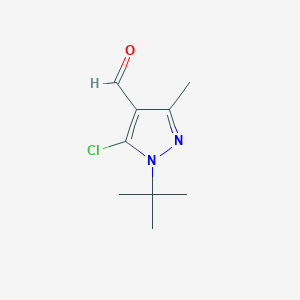
5-(3,5-Dichlorophenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dichlorophenyl)thiophene-2-carbaldehyde is an organosulfur compound with the molecular formula C11H6Cl2OS and a molar mass of 257.14 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the 3,5-dichlorophenyl group and the aldehyde functional group at the 2-position of the thiophene ring makes this compound particularly interesting for various chemical applications.
Méthodes De Préparation
The synthesis of 5-(3,5-Dichlorophenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 2-position . Another method involves the chloromethylation of thiophene followed by oxidation to form the aldehyde group . Industrial production methods often utilize these reactions due to their efficiency and high yield.
Analyse Des Réactions Chimiques
5-(3,5-Dichlorophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Applications De Recherche Scientifique
5-(3,5-Dichlorophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and interactions due to its ability to form various derivatives.
Medicine: This compound is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dichlorophenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
5-(3,5-Dichlorophenyl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
Thiophene-2-carbaldehyde: Lacks the 3,5-dichlorophenyl group, making it less reactive in certain substitution reactions.
3,5-Dichlorothiophene-2-carbaldehyde: Similar structure but with different substitution patterns, affecting its chemical reactivity and applications.
5-Chloro-2-thiophenecarboxaldehyde: Contains a single chlorine atom, leading to different electronic and steric effects.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H6Cl2OS |
|---|---|
Poids moléculaire |
257.1 g/mol |
Nom IUPAC |
5-(3,5-dichlorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2OS/c12-8-3-7(4-9(13)5-8)11-2-1-10(6-14)15-11/h1-6H |
Clé InChI |
JRVQWECLOATLAP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


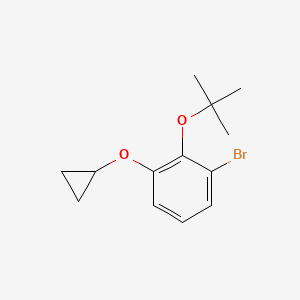

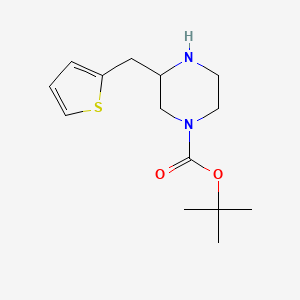
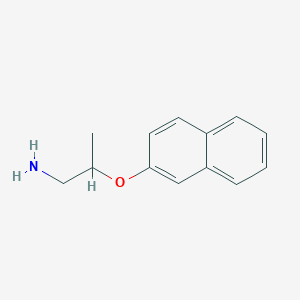


![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
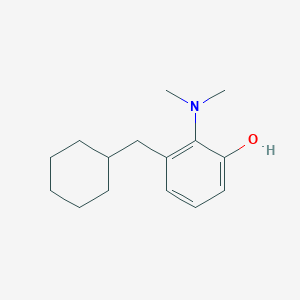
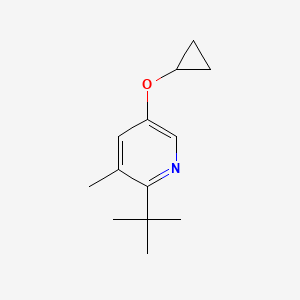

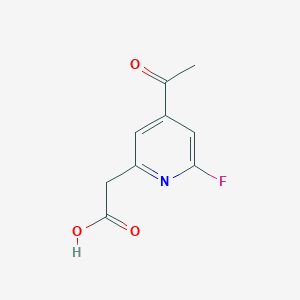
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)
